

physical and chemical properties of 1-isopropyl-3-nitrobenzene

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Compound of Interest

Compound Name: **1-Isopropyl-3-nitrobenzene**

Cat. No.: **B1634062**

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An In-depth Technical Guide to **1-isopropyl-3-nitrobenzene**

Abstract

This technical guide provides a comprehensive scientific overview of **1-isopropyl-3-nitrobenzene** (CAS No. 6526-74-5), a key nitroaromatic compound.^{[1][2][3]} It is intended for researchers, chemists, and professionals in drug development and materials science. This document delves into the core physical and chemical properties, established synthesis protocols, reactivity, spectroscopic characteristics, and critical safety and handling procedures for this compound. By integrating theoretical principles with practical experimental insights, this guide serves as an essential resource for the effective and safe utilization of **1-isopropyl-3-nitrobenzene** in a laboratory and industrial context.

Compound Identification and Structure

1-isopropyl-3-nitrobenzene is an aromatic compound characterized by an isopropyl group and a nitro group attached to a benzene ring at the meta position.

- Systematic Name: 1-(1-methylethyl)-3-nitrobenzene^[3]
- Common Synonyms: m-Nitrocumene, 3-Nitrocumene, 3-Isopropylnitrobenzene
- CAS Number: 6526-74-5^{[1][2][3]}
- Molecular Formula: C₉H₁₁NO₂^{[2][3]}

- Molecular Weight: 165.19 g/mol [\[2\]](#)
- Chemical Structure:
 - SMILES: CC(C)c1ccccc(--INVALID-LINK--[O-])c1[\[4\]](#)
 - InChI Key: NRKSONABASVOGU-UHFFFAOYSA-N[\[2\]](#)[\[4\]](#)

Physical Properties

The physical state and solubility of **1-isopropyl-3-nitrobenzene** are dictated by its molecular structure, which combines a nonpolar isopropylbenzene backbone with a highly polar nitro group. The data presented below has been aggregated from various chemical data repositories.

Property	Value	Source
Boiling Point	224.4°C at 760 mmHg	[1]
Density	1.091 g/cm ³	[1]
Refractive Index (n ²⁰ /D)	1.533	[1]
Flash Point	83.3°C	[1]
Topological Polar Surface Area	45.8 Å ²	[2]
LogP (octanol/water)	3.24	[4]

Chemical Properties and Reactivity

The chemical behavior of **1-isopropyl-3-nitrobenzene** is governed by the interplay of the electron-donating isopropyl group and the strongly electron-withdrawing nitro group.

Electronic Effects and Ring Activation

- Isopropyl Group (-CH(CH₃)₂): This alkyl group is an ortho-, para-director and a weak activator for electrophilic aromatic substitution due to hyperconjugation and inductive effects. [\[5\]](#)

- Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director.[6] Its strong electron-withdrawing nature is a result of resonance and inductive effects, which significantly reduce the electron density of the aromatic ring.[6]

The presence of the potent deactivating nitro group makes the benzene ring in **1-isopropyl-3-nitrobenzene** significantly less nucleophilic and thus less reactive towards electrophiles compared to cumene itself.[7]

Key Reactions

- Reduction of the Nitro Group: The most significant reaction for this class of compounds is the reduction of the nitro group to an amine. This transformation is fundamental for the synthesis of 3-isopropylaniline (m-cumidine), a valuable industrial intermediate.[4] Various reducing agents can be employed, including metal catalysts like Raney Nickel with hydrogen gas, or metals in acidic media (e.g., Sn/HCl, Fe/HCl).
- Electrophilic Aromatic Substitution: Further substitution on the ring is challenging due to the deactivating effect of the nitro group.[7][8] If a reaction were to occur, the directing effects of the existing substituents would guide the incoming electrophile. The isopropyl group directs ortho/para, while the nitro group directs meta. The positions ortho to the isopropyl group (4- and 6-) and meta to the nitro group (also 4- and 6-) are the most likely sites for substitution, though harsh reaction conditions would be required.

Synthesis and Manufacturing

The primary industrial synthesis of nitrocumene isomers involves the direct nitration of cumene (isopropylbenzene).[9][10] An alternative theoretical route, the Friedel-Crafts alkylation of nitrobenzene, is not viable.

Primary Synthesis: Nitration of Cumene

The reaction of cumene with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), yields a mixture of nitrocumene isomers.[9][11]

Mechanism:

- Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO_2^+).
- Electrophilic Attack: The π -electron system of the cumene ring attacks the nitronium ion. The isopropyl group, being an ortho-, para-director, leads to the formation of primarily 4-nitrocumene and 2-nitrocumene.[5][12]
- Isomer Distribution: While the para-isomer is typically the major product due to less steric hindrance, the meta-isomer (**1-isopropyl-3-nitrobenzene**) is also formed as a minor product.[9] Separation of these isomers is usually accomplished by distillation.[9]

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